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Compound of Interest

Compound Name: 2-Heptenoic acid

Cat. No.: B100374 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Heptenoic acid (C7H12O2), a seven-carbon unsaturated carboxylic acid. This document is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis. It details the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols for their acquisition. The

information presented herein is crucial for the structural elucidation, identification, and

quantification of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Heptenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 broad singlet 1H -COOH

~7.05 dt 1H H-3

~5.80 dt 1H H-2

~2.20 q 2H H-4

~1.45 sextet 2H H-5

~1.30 sextet 2H H-6

~0.90 t 3H H-7

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Carbon Assignment

~172 C-1 (-COOH)

~152 C-3

~121 C-2

~34 C-4

~31 C-5

~22 C-6

~14 C-7

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment

2500-3300 (broad) O-H stretch (carboxylic acid dimer)

2960, 2930, 2870 C-H stretch (alkyl)

1710 C=O stretch (α,β-unsaturated carboxylic acid)

1650 C=C stretch

1420 C-O-H bend

1300 C-O stretch

980 =C-H bend (out-of-plane, trans)

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum

m/z Relative Intensity (%) Assignment

128 25 [M]⁺ (Molecular Ion)

111 15 [M - OH]⁺

99 10 [M - C₂H₅]⁺

85 100 [M - C₃H₇]⁺ (Base Peak)

73 40 [C₄H₉O]⁺

57 55 [C₄H₉]⁺

41 60 [C₃H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

NMR Spectroscopy
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Sample Preparation

Approximately 10-20 mg of liquid 2-Heptenoic acid was accurately weighed and dissolved

in approximately 0.6 mL of deuterated chloroform (CDCl₃).

The solution was filtered through a pipette containing a small plug of glass wool directly into

a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

The NMR tube was capped securely to prevent solvent evaporation.

Instrumentation and Data Acquisition

Instrument: A 500 MHz NMR spectrometer.

¹H NMR:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: 16 ppm

¹³C NMR:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 30°

Spectral width: 240 ppm

Reference: Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation
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A drop of neat 2-Heptenoic acid was placed directly onto the diamond crystal of the

Attenuated Total Reflectance (ATR) accessory.[2]

Instrumentation and Data Acquisition

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-

reflection ATR accessory.

Mode: Attenuated Total Reflectance (ATR).[2]

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to

sample analysis.

Mass Spectrometry (MS)
Sample Preparation and Introduction

A dilute solution of 2-Heptenoic acid was prepared in dichloromethane.

The sample was introduced into the mass spectrometer via a gas chromatograph (GC)

equipped with a capillary column suitable for fatty acid analysis.

Instrumentation and Data Acquisition

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) system.

Ionization Mode: Electron Ionization (EI) at 70 eV.[3][4]

Mass Analyzer: Quadrupole.

GC Program:

Injector Temperature: 250°C.
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Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped

at 10°C/min to 250°C and held for 5 minutes.[3]

Carrier Gas: Helium.

MS Scan Range: m/z 40-400.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Heptenoic acid.
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Caption: Workflow for Spectroscopic Analysis of 2-Heptenoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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